molecular formula C15H14F3NO2 B2908128 3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 327075-08-1

3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2908128
CAS No.: 327075-08-1
M. Wt: 297.277
InChI Key: DWDFAWUYTBRRID-UHFFFAOYSA-N
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Description

3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and an amide linkage. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide: Similar structure but lacks the trifluoromethyl group.

    3-(5-methylfuran-2-yl)-N-(4-chlorophenyl)propanamide: Contains a chlorine atom instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs and valuable in various applications .

Properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-10-2-7-13(21-10)8-9-14(20)19-12-5-3-11(4-6-12)15(16,17)18/h2-7H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDFAWUYTBRRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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